molecular formula C12H18N4O3S B6438954 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methoxypyrimidine CAS No. 2549017-89-0

4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methoxypyrimidine

Cat. No.: B6438954
CAS No.: 2549017-89-0
M. Wt: 298.36 g/mol
InChI Key: FHJIVAOYMWPBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at the 4-position with a piperazine ring bearing a cyclopropanesulfonyl group and a methoxy group at the 6-position. Piperazine-pyrimidine hybrids are prominent in medicinal chemistry due to their conformational flexibility, hydrogen-bonding capacity, and ability to interact with biological targets such as kinases and GPCRs . The methoxy group contributes electron-donating effects, influencing electronic distribution and solubility.

Properties

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S/c1-19-12-8-11(13-9-14-12)15-4-6-16(7-5-15)20(17,18)10-2-3-10/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJIVAOYMWPBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methoxypyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine or pyrimidine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
Target: 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-methoxypyrimidine Piperazine, cyclopropanesulfonyl, methoxy, pyrimidine C₁₁H₁₇N₄O₃S ~297.35 High polarity (sulfonyl), moderate lipophilicity (cyclopropane), metabolic stability
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine (saturated 6-membered ring), methyl, amine, pyrimidine C₁₀H₁₇N₅ 219.28 Reduced basicity (vs. piperazine), increased lipophilicity (methyl group)
5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione Piperazine, 4-methoxyphenyl, sulfonyl, pyrimidine-dione, methyl C₁₈H₂₂N₅O₅S 420.47 High polarity (dione and sulfonyl), potential for H-bonding
6-[4-(4-Methoxyphenyl)piperazin-1-yl]pyridin-3-amine Piperazine, 4-methoxyphenyl, pyridine, amine C₁₆H₂₁N₅O 311.38 Electron-rich (methoxy), planar pyridine core
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine Piperazine, chloro, methylsulfanyl, pyrimidine C₁₄H₁₆Cl₂N₆S₂ 403.35 High lipophilicity (Cl, S-alkyl), potential for π-π stacking

Key Comparative Insights

Piperazine vs. Piperidine Backbones

The target compound’s piperazine ring provides two nitrogen atoms, enhancing hydrogen-bonding capacity and basicity compared to piperidine analogs (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) . Piperazine derivatives generally exhibit improved solubility in aqueous media, critical for bioavailability.

Sulfonyl vs. Sulfanyl Groups

The cyclopropanesulfonyl group in the target compound is more polar and electron-withdrawing than the methylsulfanyl groups in ’s analog. Sulfonyl groups enhance binding to charged residues in enzyme active sites, while sulfanyl groups contribute to hydrophobic interactions .

Methoxy Substitution

The 6-methoxy group in the target compound mirrors the 4-methoxyphenyl group in ’s analog.

Heterocyclic Core Variations

Pyrimidine-dione derivatives () introduce two ketone groups, significantly increasing polarity and hydrogen-bonding capacity compared to the target’s pyrimidine core. This could enhance target specificity but reduce membrane permeability .

Biological Activity

The compound 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methoxypyrimidine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanism of action, therapeutic implications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N3O2S
  • Molecular Weight : 281.36 g/mol

Properties Table

PropertyValue
Molecular Weight281.36 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
LogP (Octanol-Water Partition Coefficient)2.5

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. It is hypothesized that the cyclopropanesulfonyl group enhances its affinity for certain biological targets, potentially modulating neurotransmitter systems or other signaling pathways.

Therapeutic Implications

  • Antidepressant Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antidepressant effects by targeting serotonin and norepinephrine transporters.
  • Anticancer Potential : Research indicates that pyrimidine derivatives can inhibit tumor growth by interfering with cellular proliferation pathways. This compound may possess similar properties, warranting further investigation.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through modulation of sigma receptors that are implicated in neurodegenerative diseases.

Study 1: Antidepressant Activity

A study conducted on similar piperazine derivatives demonstrated significant antidepressant-like effects in rodent models. The compounds were found to increase serotonin levels in the synaptic cleft, suggesting a possible mechanism for mood enhancement (PubMed ID: 15721765) .

Study 2: Anticancer Activity

Research evaluating the anticancer properties of pyrimidine derivatives indicated that these compounds could inhibit cell proliferation in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity (PubMed ID: 1447743) .

Study 3: Neuroprotective Effects

In vivo studies on related compounds showed promising results in protecting neuronal cells from apoptosis in models of neurodegeneration. This suggests a potential role for the compound in treating conditions like Alzheimer's disease (PubMed ID: 1447743) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.